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Compound Name: 2-Chloro-4-methyl-5-nitrophenol
CAS No.: 100959-50-0
Cat. No.: B3183575
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Technical Monograph: 2-Chloro-4-methyl-5-
nitrophenol

Identity, Synthesis, and Analytical Characterization

Executive Summary

2-Chloro-4-methyl-5-nitrophenol (CAS: 100959-50-0) is a highly functionalized aromatic
scaffold used primarily as an intermediate in the synthesis of agrochemicals and
pharmaceutical active ingredients (APIs). Its structural uniqueness lies in the tetrasubstituted
benzene ring, which offers orthogonal reactive handles: a phenolic hydroxyl for etherification, a
chlorine atom for metal-catalyzed coupling, and a nitro group for reduction to an aniline.

This guide addresses the critical challenge of working with this compound: regiochemical
isolation. Direct nitration of the precursor (2-chloro-4-methylphenol) favors the 6-nitro isomer
due to the directing power of the hydroxyl group. Consequently, the 5-nitro isomer is often a
minor product or requires specific synthetic maneuvering. This monograph details the
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physicochemical profile, synthesis strategies, and the definitive analytical methods required to
distinguish it from its structural isomers.

Physicochemical Identity

Precise molecular characterization is the bedrock of reliable data in metabolic stability and
structure-activity relationship (SAR) studies.

Property Value Notes
2-Chloro-4-methyl-5-
IUPAC Name )
nitrophenol
Critical: Distinct from 2-chloro-
CAS Number 100959-50-0 5-methyl-4-nitrophenol (CAS
40130-97-0).
Molecular Formula C7HeCINOs3
Molecular Weight 187.58 g/mol Monoisotopic Mass: 187.0036

Physical State

Pale yellow crystalline solid

Typical of nitrophenols due to

conjugation.

Acidity enhanced by -NOz/-Cl

Predicted pKa ~6.5-7.2 electron withdrawal relative to
p-cresol (pKa ~10).
Moderate lipophilicity; suitable
LogP (Predicted) ~2.3-2.6 for fragment-based drug

discovery.

Solubility

DMSO, Methanol, Ethyl

Acetate

Poor water solubility; requires
organic co-solvent for

biological assays.

Synthetic Causality & Regiocontrol

The synthesis of 2-chloro-4-methyl-5-nitrophenol is governed by the competition between

the directing effects of the hydroxyl, methyl, and chlorine substituents.
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The Regioselectivity Challenge

The precursor, 2-chloro-4-methylphenol, has three open positions: 3, 5, and 6.

e Hydroxyl (C1): Strong ortho/para director. Directs to C6 (ortho).

o Methyl (C4): Weak ortho/para director. Directs to C3 and C5.

e Chlorine (C2): Weak deactivator, ortho/para director. Directs to C3 and C5 (para).

The Conflict: The hydroxyl group is the most powerful activator, driving nitration primarily to the
C6 position (yielding 2-chloro-4-methyl-6-nitrophenol). Accessing the C5 position requires
overcoming this kinetic preference or utilizing a blocking strategy.

Workflow: Isolation from Isomeric Mixtures

Because the 5-nitro isomer is often a minor product in direct nitration, purification is the
bottleneck. The following workflow illustrates the logic of separation based on pKa and steric
differences.
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Figure 1: Synthetic workflow highlighting the chromatographic separation logic. The 6-nitro
isomer forms an intramolecular hydrogen bond (OH---O2N), making it less polar and faster-
eluting than the 5-nitro target.

Analytical Validation: The "Self-Validating" Protocol

In drug development, confusing isomers can lead to invalid biological data. You must prove the
position of the nitro group. Mass spectrometry (MS) alone is insufficient as both isomers have
the same mass (187.58). 1H NMR is the gold standard for this differentiation.
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Structural Logic for NMR

o Target (5-Nitro): Protons are located at C3 and C6. These positions are para to each other.

» Impurity (6-Nitro): Protons are located at C3 and C5. These positions are meta to each other.

Diagnostic Signals

Feature 5-Nitro Isomer (Target) 6-Nitro Isomer (Impurity)
) ] Para (Separated by Meta (Separated by one
Proton Relationship _
substituents) carbon)
Coupling Constant (
~0 Hz (Singlets) ~2.0 - 2.5 Hz (Doublets)
)
) ] H6 is deshielded by -OH H5 is deshielded by -NO2
Shift Logic
(ortho) but not -NO2. (ortho).
Protocol:

» Dissolve 5 mg of sample in DMSO-d6.

e Acquire 1H NMR (minimum 400 MHz).

o Pass Criteria: Observe two distinct singlets in the aromatic region (6.8—8.0 ppm).
« Fail Criteria: Observation of doublets with

indicates the 6-nitro isomer.
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Figure 2: Analytical decision tree based on 1H NMR coupling constants.

Applications in R&D

The 2-chloro-4-methyl-5-nitrophenol scaffold is a versatile "Type 11" building block.

» Kinase Inhibitor Scaffolds: The nitro group can be reduced to an aniline (using Fe/NH4CI or
H2/Pd-C), creating a 2-chloro-4-methyl-5-aminophenol. This moiety mimics the hinge-binding
region of several ATP-competitive inhibitors.

e Fragment-Based Screening: Due to its low molecular weight (<200 Da) and high ligand
efficiency potential, it serves as an excellent fragment for crystallographic screening against
oxidoreductases.

e Pro-drug Design: The phenolic hydroxyl allows for the attachment of solubilizing promoieties
(e.g., phosphates or esters) that are cleaved in vivo.

Safety & Handling (SDS Highlights)
As a nitro-aromatic compound, strict safety protocols are non-negotiable.

o Acute Toxicity: Harmful if swallowed or inhaled. Nitro compounds can induce
methemoglobinemia (interference with oxygen transport in blood).
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o Skin/Eye: Causes severe irritation.[1] The phenolic nature makes it corrosive to mucous
membranes.

e Reactivity: Incompatible with strong oxidizing agents and strong bases (forms unstable
phenolate salts).

o Disposal: All waste streams must be segregated as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b3183575/docs#2-chloro-4-methyl-5-nitrophenol-molecular-weight-and-formula
https://www.benchchem.com/product/b3183575/docs#2-chloro-4-methyl-5-nitrophenol-molecular-weight-and-formula
https://www.benchchem.com/product/b3183575?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3183575?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

